2-(4-Hydroxyphenyl)acetaldehyde

Catalog No.
S600085
CAS No.
7339-87-9
M.F
C8H8O2
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Hydroxyphenyl)acetaldehyde

CAS Number

7339-87-9

Product Name

2-(4-Hydroxyphenyl)acetaldehyde

IUPAC Name

2-(4-hydroxyphenyl)acetaldehyde

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C8H8O2/c9-6-5-7-1-3-8(10)4-2-7/h1-4,6,10H,5H2

InChI Key

IPRPPFIAVHPVJH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC=O)O

Synonyms

4-hydroxyphenylacetaldehyde, p-hydroxyphenylacetaldehyde, pOH-Ph-CH2CHO

Canonical SMILES

C1=CC(=CC=C1CC=O)O

Biomarker Discovery

4-HPA has been identified as a metabolite of tyramine, an amino acid found in some foods and beverages. Studies suggest that its presence in urine or blood may serve as a potential biomarker for tyramine consumption []. This could be helpful in monitoring dietary intake or managing conditions like migraines, which can be triggered by tyramine intake.

Understanding Metabolic Pathways

4-HPA plays a role in the breakdown of tyramine in different organisms. Research investigating the enzymes involved in its production and conversion to 4-hydroxyphenylacetate sheds light on metabolic pathways, aiding in understanding various biological processes [, ].

Biosynthesis of Natural Products

4-HPA acts as a precursor in the biosynthesis of benzylisoquinoline alkaloids, a diverse group of natural products with various pharmacological properties []. Understanding its role in this process could aid in the development of novel therapeutic agents or the improvement of existing ones.

2-(4-Hydroxyphenyl)acetaldehyde, also known as p-hydroxyphenylacetaldehyde, is an aromatic aldehyde with the chemical formula C8H8O2C_8H_8O_2. This compound appears as a white solid at room temperature and is characterized by the presence of a hydroxyl group attached to a phenyl ring adjacent to an acetaldehyde group. It plays a significant role in various biological processes and is found in metabolic pathways involving the amino acid tyrosine. The compound's IUPAC name reflects its structural features, indicating the positioning of the hydroxyl group relative to the acetaldehyde functional group .

, including:

  • Oxidation: It can be oxidized to form 4-hydroxyphenylacetic acid through a reaction with NAD+ and water, producing NADH as a byproduct .
  • Condensation Reactions: This compound can undergo condensation with dopamine, leading to the biosynthesis of benzylisoquinoline alkaloids, which are important in pharmacology due to their biological activity .

The compound is recognized for its biological significance:

  • Metabolism: It is produced from the metabolism of tyramine via monoamine oxidase enzymes in humans and certain bacteria like Escherichia coli.
  • Role in Alkaloid Biosynthesis: The condensation of 2-(4-hydroxyphenyl)acetaldehyde with dopamine is crucial for synthesizing various alkaloids, including morphine and berberine, which possess significant pharmacological properties .

Several methods are available for synthesizing 2-(4-Hydroxyphenyl)acetaldehyde:

  • Decarboxylation of Tyrosine: One common method involves the enzymatic decarboxylation of L-tyrosine using parsley tyrosine decarboxylase, yielding 2-(4-hydroxyphenyl)acetaldehyde as a product .
  • Chemical Synthesis: Various synthetic routes can also be employed, often involving starting materials that contain phenolic or aldehyde functionalities.

The applications of 2-(4-Hydroxyphenyl)acetaldehyde extend into various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing important pharmaceutical compounds due to its role in alkaloid biosynthesis .
  • Research: The compound is utilized in biochemical studies exploring metabolic pathways and enzyme functions related to aromatic compounds .

Research has focused on understanding the interactions of 2-(4-Hydroxyphenyl)acetaldehyde with various biological systems:

  • Metabolic Pathways: Studies indicate its involvement in metabolic pathways that convert tyramine into biologically active metabolites, showcasing its importance in human metabolism and microbiome interactions .
  • Enzyme Interactions: Investigations into its interactions with enzymes such as monoamine oxidase highlight its role in neurotransmitter metabolism .

Several compounds share structural similarities with 2-(4-Hydroxyphenyl)acetaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
PhenylacetaldehydeContains a phenyl ring and an aldehydeLacks hydroxyl group; primarily used in fragrances.
4-HydroxybenzaldehydeHydroxyl group on benzeneAldehyde without acetaldehyde functionality.
VanillinContains methoxy and aldehyde groupsKnown for flavoring; has distinct aromatic properties.
p-Coumaric AcidHydroxyl and double bond on phenolic ringInvolved in plant defense mechanisms.

Each of these compounds exhibits unique properties and applications while sharing a common structural theme with 2-(4-Hydroxyphenyl)acetaldehyde. The presence of the hydroxyl group distinguishes it from others, contributing to its specific biological activities and reactivity patterns.

The L-tyrosine-to-4HPAA conversion represents the most direct biosynthetic pathway, employing specialized decarboxylation-oxidation systems that bypass classical amine intermediate formation.

4-Hydroxyphenylacetaldehyde Synthase (4HPAAS) Pathway

The 4-hydroxyphenylacetaldehyde synthase (4HPAAS) system exemplifies a single-enzyme solution for direct aldehyde production from aromatic amino acids. Isolated initially from Petroselinum crispum (parsley), this pyridoxal 5'-phosphate (PLP)-dependent enzyme (EC 4.1.1.108) catalyzes a concerted decarboxylation-deamination reaction:

$$
\text{L-tyrosine} + \text{O}2 + \text{H}2\text{O} \rightarrow \text{4HPAA} + \text{CO}2 + \text{NH}3 + \text{H}2\text{O}2
$$

Structural studies reveal a unique active site architecture that prevents tyramine accumulation by coupling oxidative deamination to decarboxylation [2] [3]. The enzyme's strict regioselectivity for the para-hydroxyl position is maintained through π-π stacking interactions between the phenolic ring and conserved aromatic residues in the substrate-binding pocket. Comparative kinetic analyses demonstrate a 40-fold preference for L-tyrosine over L-dopa, ensuring metabolic channeling toward 4HPAA rather than catecholic derivatives [2].

Parsley Tyrosine Decarboxylase Mechanism

Distinct from the 4HPAAS pathway, classical tyrosine decarboxylase (TYRDC) isoforms in parsley exhibit bifurcated catalytic outcomes. While these PLP-dependent enzymes primarily produce tyramine through standard decarboxylation:

$$
\text{L-tyrosine} \rightarrow \text{tyramine} + \text{CO}_2
$$

Oxidative side reactions under high oxygen tension generate trace 4HPAA through partial oxidative deamination. Structural comparisons between TYRDC and 4HPAAS highlight critical differences in oxygen accessibility to the active site, with 4HPAAS containing a solvent channel that facilitates direct O₂ diffusion to the Schiff base intermediate [3]. This evolutionary adaptation allows parsley to dynamically regulate phenolic metabolism in response to pathogen attack, where induced 4HPAAS expression generates antimicrobial aldehydes while suppressing vasoactive amine accumulation [3].

Tyramine Oxidation Pathway

Secondary 4HPAA biosynthesis via tyramine oxidation provides metabolic flexibility across kingdoms, though with distinct enzymatic implementations.

Monoamine Oxidase (MAO) Mediated Conversion

Human MAO isoforms (MAO-A/B) catalyze the oxidative deamination of dietary tyramine following the reaction:

$$
\text{tyramine} + \text{H}2\text{O} + \text{O}2 \rightarrow \text{4HPAA} + \text{NH}3 + \text{H}2\text{O}_2
$$

Crystal structures demonstrate MAO-B's preferential binding of tyramine over other biogenic amines, with the para-hydroxyl group forming hydrogen bonds to Tyr-435 and Tyr-398 [6]. This pathway becomes clinically significant during monoamine oxidase inhibitor (MAOI) therapy, where suppressed 4HPAA production leads to systemic tyramine accumulation and hypertensive crises [6].

Tyramine Oxidase (tynA) in Microbial Systems

Escherichia coli employs a copper-containing tyramine oxidase (tynA, EC 1.4.3.13) for catabolic 4HPAA production:

$$
\text{tyramine} + \text{H}2\text{O} + \text{O}2 \rightarrow \text{4HPAA} + \text{NH}3 + \text{H}2\text{O}_2
$$

The tynA gene forms an operon with feaB (encoding phenylacetaldehyde dehydrogenase), creating a metabolic channel that converts 4HPAA to 4-hydroxyphenylacetate for entry into the TCA cycle [5]. Regulatory studies reveal NsrR-mediated repression of this operon under anaerobic conditions, linking 4HPAA metabolism to nitric oxide stress responses in enteric bacteria [5].

Alternative Biosynthetic Routes

Emerging evidence suggests three non-canonical pathways contribute to 4HPAA pool dynamics:

  • Myeloperoxidase-Mediated Oxidation: Human phagocytes utilize the myeloperoxidase-H₂O₂-Cl⁻ system to convert free tyrosine to 4HPAA during oxidative bursts, generating millimolar aldehyde concentrations within inflammatory foci [4].

  • Phenylpyruvate Decarboxylase (PPDC) Bypass:
    Recombinant Papaver somniferum PPDC1 catalyzes:
    $$
    \text{4-hydroxyphenylpyruvate} \rightarrow \text{4HPAA} + \text{CO}_2
    $$
    This thiamine pyrophosphate (TPP)-dependent route provides an alternative to PLP-mediated systems in alkaloid biosynthesis [7].

  • Cytochrome P450 Monooxygenase Pathways:
    Uncharacterized CYP450 isoforms in Eschscholzia californica potentially oxidize phenethylamine derivatives to 4HPAA, though mechanistic details remain unresolved [7].

Comparative Analysis of Biosynthetic Pathways Across Species

OrganismPrimary PathwayKey EnzymeCofactorByproductsPhysiological Role
Petroselinum crispumDirect decarboxylation4HPAAS (EC 4.1.1.108)PLPCO₂, NH₃, H₂O₂Defense compound biosynthesis
Homo sapiensTyramine oxidationMAO-BFADNH₃, H₂O₂Neurotransmitter catabolism
Escherichia coliTyramine oxidationtynACopperNH₃, H₂O₂Nitrogen source utilization
Papaver somniferumPPDC bypassPPDC1TPPCO₂Benzylisoquinoline alkaloid synthesis

Evolutionary analysis reveals convergent optimization of 4HPAA production through distinct chemical strategies. Plants favor direct PLP-dependent systems to minimize reactive oxygen species (ROS) exposure, while microbial systems exploit copper oxidases compatible with anaerobic metabolism. Human pathways balance neurotransmitter homeostasis with inflammatory responses, employing compartmentalized MAO isoforms to prevent systemic aldehyde toxicity.

Function in Plant Metabolism

Role as Primary Metabolite

2-(4-Hydroxyphenyl)acetaldehyde functions as a fundamental primary metabolite across diverse plant systems, representing a critical intermediate in multiple biosynthetic pathways [1] [2]. This aromatic aldehyde emerges from the metabolism of tyrosine through enzymatic processes involving aromatic amino acid decarboxylases and aldehyde synthases, establishing its position as an essential compound for plant growth and development [1] [3].

The compound serves as a hub metabolite connecting various metabolic networks within plant cells [4] [5]. Research demonstrates that 2-(4-hydroxyphenyl)acetaldehyde exists in all living species, ranging from bacteria to plants to humans, indicating its fundamental importance in cellular metabolism [1]. As a primary metabolite, it directly participates in essential physiological processes including growth, development, and reproduction, distinguishing it from secondary metabolites that typically serve specialized functions [1] [6].

In plant systems, the compound undergoes conversion through multiple enzymatic pathways. Aromatic aldehyde synthases catalyze the direct formation of 2-(4-hydroxyphenyl)acetaldehyde from tyrosine in a single-step decarboxylation-oxidation reaction [4] [7] [3]. This bifunctional enzyme activity represents an efficient metabolic strategy, coupling phenylalanine decarboxylation to oxidation while generating phenylacetaldehyde, carbon dioxide, ammonia, and hydrogen peroxide in stoichiometric amounts [7].

The metabolic significance extends to stress response mechanisms where 2-(4-hydroxyphenyl)acetaldehyde accumulation increases under specific environmental conditions [8] [9]. Studies in Arabidopsis thaliana reveal that aromatic aldehyde synthase expression responds to methyl jasmonate treatment and mechanical wounding, suggesting the compound's involvement in plant defense responses [9].

Distribution Across Plant Species

The distribution of 2-(4-hydroxyphenyl)acetaldehyde exhibits remarkable taxonomic breadth spanning multiple plant families and genera [1] [8] [10]. Comprehensive metabolomic surveys identify the compound in diverse species including plains prickly pears, dills, half-highbush blueberries, cloves, wild carrots, and numerous other plant taxa [1].

Tissue-specific accumulation patterns reveal significant variation across plant organs and developmental stages [8] [10]. In conifers such as Norway spruce (Picea abies), the compound accumulates preferentially in shoots with concentrations reaching 755.7 ± 311.9 pmol g⁻¹ fresh weight, representing the highest levels among surveyed tissues [8]. Root tissues generally contain lower concentrations, with spruce roots showing 267.8 ± 124.2 pmol g⁻¹ fresh weight [8].

Angiosperms demonstrate diverse accumulation strategies with species-specific variations in tissue distribution [8] [10]. Arabidopsis thaliana accumulates moderate levels in both shoots (80.2 ± 54.1 pmol g⁻¹) and roots (277.8 ± 274.0 pmol g⁻¹), while pea plants show preferential shoot accumulation (95.2 ± 34.3 pmol g⁻¹) [8]. Notably, the compound remains below detection limits in several monocotyledonous species including maize and wheat, suggesting evolutionary divergence in metabolic pathways [8].

Specialized plant species demonstrate enhanced biosynthetic capacity for 2-(4-hydroxyphenyl)acetaldehyde production [10] [11]. Rhodiola species, known for salidroside biosynthesis, utilize 4-hydroxyphenylacetaldehyde synthase to convert tyrosine directly to the aldehyde intermediate [11]. This enzymatic activity represents a critical step in the formation of bioactive compounds with pharmaceutical significance [11].

The phylogenetic distribution extends to bryophytes, with moss species (Physcomitrium patens) containing detectable levels in gametophores, albeit at very low concentrations [8]. This broad taxonomic presence suggests ancient evolutionary origins and fundamental metabolic importance across land plant lineages [8] [10].

Role in Microbial Metabolic Networks

Bacterial Metabolic Pathways

Bacterial metabolism of 2-(4-hydroxyphenyl)acetaldehyde occurs through sophisticated catabolic pathways that convert aromatic compounds into central metabolic intermediates [12] [13] [14]. Multiple bacterial species including Acinetobacter, Pseudomonas putida, and Escherichia coli utilize distinct enzymatic strategies for processing this aromatic aldehyde [12] [15] [14].

The homoprotocatechuate degradation pathway represents a major bacterial route for 2-(4-hydroxyphenyl)acetaldehyde catabolism [12] [16]. In Acinetobacter species and Pseudomonas putida strains, the pathway initiates with hydroxylation of 4-hydroxyphenylacetic acid to form 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid) [12] [15]. Subsequently, homoprotocatechuate 2,3-dioxygenase catalyzes ring cleavage through a meta-cleavage mechanism, generating linear intermediates that undergo further metabolism to pyruvate and succinate [12] [15].

The enzymatic sequence involves six distinct catalytic steps: ring fission by 2,3-dioxygenase, nicotinamide adenine dinucleotide-dependent dehydrogenation, decarboxylation, hydration, aldol fission, and oxidation of succinic semialdehyde [12]. This pathway produces three key metabolites: 5-carboxymethyl-2-hydroxymuconic acid, 2-hydroxyhepta-2,4-diene-1,7-dioic acid, and 4-hydroxy-2-ketopimelic acid, which undergoes cleavage to yield pyruvate and succinic semialdehyde [12].

Regulatory mechanisms governing bacterial 2-(4-hydroxyphenyl)acetaldehyde metabolism involve substrate-specific induction systems [13] [17]. The hpaABC operon in Escherichia coli encodes hydroxylase activities that are positively regulated by the HpaA protein, a member of the AraC/XylS family of transcriptional regulators [17]. HpaA responds to 4-hydroxyphenylacetic acid, 3-hydroxyphenylacetic acid, and phenylacetate as effector molecules, demonstrating broad aromatic compound recognition [17].

Alternative bacterial pathways include the Ehrlich pathway utilized by engineered Escherichia coli strains for 4-hydroxyphenylacetic acid production [18]. This pathway employs phenylpyruvate decarboxylase (ARO10) and phenylacetaldehyde dehydrogenase (FeaB) to convert 4-hydroxyphenylpyruvate through 2-(4-hydroxyphenyl)acetaldehyde to 4-hydroxyphenylacetic acid [18]. Optimization through directed evolution and dynamic regulation using quorum-sensing circuits achieves production titers exceeding 17 grams per liter [18].

Yeast Metabolic Intermediates

Yeast metabolism incorporates 2-(4-hydroxyphenyl)acetaldehyde as an intermediate in specialized biosynthetic pathways for aromatic compound production [19] [20] [21]. Saccharomyces cerevisiae demonstrates capacity for phenolic acid biosynthesis through engineered metabolic routes that enhance precursor availability and pathway efficiency [19].

The aromatic amino acid biosynthesis pathway in yeast represents a critical bottleneck for 2-(4-hydroxyphenyl)acetaldehyde formation [19]. Metabolic flux analysis reveals that erythrose-4-phosphate availability limits the overall capacity for aromatic compound production, with carbon flux toward this precursor being at least one order of magnitude lower than phosphoenolpyruvate flux [19]. Engineering strategies focus on increasing erythrose-4-phosphate availability through pentose phosphate pathway enhancement and phosphoketolase pathway introduction [19].

Pyruvate decarboxylase enzymes in yeast exhibit broad substrate specificity, enabling conversion of 4-hydroxyphenylpyruvate to 2-(4-hydroxyphenyl)acetaldehyde [21]. The systematic name 4-hydroxyphenylpyruvate carboxy-lyase reflects this enzymatic activity, which generates carbon dioxide and the corresponding aldehyde product [21]. This reaction provides a direct route for aldehyde formation from amino acid-derived substrates [21].

Metabolic engineering approaches in yeast systems demonstrate significant improvements in aromatic compound production through pathway optimization [19] [22]. Multi-pathway strategies that allow biosynthetic carbon flow division between alternative routes enhance overall efficiency compared to single-pathway approaches [22]. The promiscuous enzymatic activity of engineered hydroxylases enables simultaneous processing of multiple substrates, reducing metabolic burden while improving pathway flux distribution [22].

Acetaldehyde metabolism in yeast intersects with 2-(4-hydroxyphenyl)acetaldehyde processing through shared enzymatic machinery [23]. Aldehyde dehydrogenases responsible for acetaldehyde detoxification also process aromatic aldehydes, creating metabolic competition under stress conditions [23]. Global gene expression analyses reveal that acetaldehyde exposure induces stress response pathways that affect aromatic compound metabolism, including genes involved in vitamin B1 biosynthesis and aryl alcohol metabolism [23].

Significance in Mammalian Neurobiochemistry

Dopamine Metabolism Integration

2-(4-Hydroxyphenyl)acetaldehyde plays a critical role in dopamine metabolic pathways within mammalian neurobiochemical systems. The compound emerges as a key intermediate in the oxidative metabolism of tyramine, a biogenic amine derived from tyrosine decarboxylation [2]. Monoamine oxidase enzymes catalyze the conversion of tyramine to 2-(4-hydroxyphenyl)acetaldehyde, which subsequently undergoes oxidation to 4-hydroxyphenylacetic acid via aldehyde dehydrogenase activity [2].

The neurochemical significance extends beyond simple catabolism, as 2-(4-hydroxyphenyl)acetaldehyde serves as a precursor for benzylisoquinoline alkaloid biosynthesis [2]. The condensation reaction between dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase, represents the first committed step in this specialized metabolic pathway. This enzymatic process generates norcoclaurine, establishing the fundamental scaffold for complex alkaloid structures including morphine and related compounds [2].

Enzymatic specificity studies reveal that norcoclaurine synthase displays hyperbolic saturation kinetics for 4-hydroxyphenylacetaldehyde with a Michaelis constant of 335 micromolar, while exhibiting sigmoidal saturation kinetics for dopamine. This kinetic behavior suggests cooperative binding between dopamine sites on enzyme subunits, potentially providing regulatory control over pathway flux in benzylisoquinoline alkaloid biosynthesis.

Metabolic flux analysis indicates that 2-(4-hydroxyphenyl)acetaldehyde availability influences the overall rate of alkaloid production. Product inhibition studies demonstrate that norcoclaurine synthase follows an iso-ordered bi-uni mechanism with 4-hydroxyphenylacetaldehyde binding before dopamine, establishing the sequence of substrate interactions. This binding order affects enzyme kinetics and potentially influences metabolic regulation under varying substrate concentrations.

Neurochemical Pathway Interactions

The intersection of 2-(4-hydroxyphenyl)acetaldehyde metabolism with broader neurochemical networks demonstrates complex regulatory relationships. Aldehyde dehydrogenase enzymes, particularly the mitochondrial ALDH2 isoform, serve as critical control points for maintaining appropriate aldehyde concentrations in neural tissues. These enzymes exhibit high affinity for aromatic aldehydes and sufficient catalytic capacity to prevent accumulation to toxic levels.

Oxidative stress interactions significantly impact 2-(4-hydroxyphenyl)acetaldehyde metabolism through inhibition of key enzymatic activities. Lipid peroxidation products including 4-hydroxynonenal and malondialdehyde potently inhibit aldehyde dehydrogenase function, leading to aberrant accumulation of reactive aldehyde intermediates. This metabolic disruption creates a mechanistic link between oxidative damage and altered neurotransmitter metabolism relevant to neurodegenerative diseases.

Protein modification mechanisms involve direct interactions between 2-(4-hydroxyphenyl)acetaldehyde and cellular proteins. The aldehyde group forms Schiff base adducts with primary amino groups on proteins, while the catecholic moiety participates in quinone formation and subsequent protein cross-linking. These chemical reactions contribute to cellular dysfunction and may represent pathological mechanisms in neurological disorders.

Electrophysiological effects of monoamine-derived aldehydes, including compounds structurally related to 2-(4-hydroxyphenyl)acetaldehyde, demonstrate direct neural activity modulation. Studies in cerebellum and neocortex reveal that aldehydes derived from dopamine and serotonin cause pronounced depression of neuronal firing rates. While 3,4-dihydroxyphenylacetaldehyde shows minimal effects in prefrontal cortex, it produces mixed responses in cerebellar neurons, suggesting tissue-specific sensitivity to aldehyde exposure.

Metabolic compartmentalization influences 2-(4-hydroxyphenyl)acetaldehyde processing through differential enzyme localization. Catalase in peroxisomes, cytochrome P450 in endoplasmic reticulum, and aldehyde dehydrogenase in mitochondria create spatial separation between aldehyde production and removal. This compartmentalization allows for aldehyde accumulation and interaction with cellular components before metabolic clearance.

Metabolic Flux Analysis and Regulation

Metabolic flux analysis methodologies provide quantitative insights into 2-(4-hydroxyphenyl)acetaldehyde processing across biological systems. These approaches combine isotope labeling experiments with mass spectrometry detection to trace metabolic pathways and determine flux distributions. The integration of multiple analytical techniques including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy enables comprehensive characterization of metabolic networks.

Regulatory mechanisms governing 2-(4-hydroxyphenyl)acetaldehyde metabolism involve multiple levels of control including transcriptional, post-translational, and allosteric regulation [17]. Enhanced flux potential analysis reveals that enzyme expression changes strongly correlate with metabolic flux alterations, particularly in pathways involving aromatic compound processing. This relationship suggests that transcriptional control represents a primary mechanism for metabolic regulation.

Enzyme kinetics and regulation studies demonstrate that aldehyde dehydrogenases exhibit complex regulatory properties affecting 2-(4-hydroxyphenyl)acetaldehyde metabolism. The catalytic mechanism involves five distinct steps: cysteine activation, nucleophilic attack, thiohemiacetal formation, thioester hydrolysis, and cofactor regeneration. Each step provides potential regulatory control points that influence overall pathway flux.

Metabolic network integration reveals that 2-(4-hydroxyphenyl)acetaldehyde metabolism intersects with multiple cellular pathways [22]. Flux analysis in engineered systems demonstrates that multi-pathway approaches enhance overall efficiency compared to single-pathway strategies [22]. The distribution of metabolic flux among alternative routes reduces pathway bottlenecks and improves substrate utilization efficiency [22].

Dynamic regulation systems including quorum-sensing circuits provide temporal control over 2-(4-hydroxyphenyl)acetaldehyde processing [18]. These regulatory mechanisms enable coordinated expression of pathway enzymes in response to cell density and environmental conditions [18]. Implementation of dynamic control systems prevents pathway toxicity while maximizing product formation through optimal timing of enzymatic activities [18].

Physical Description

Solid

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

136.052429494 g/mol

Monoisotopic Mass

136.052429494 g/mol

Heavy Atom Count

10

LogP

1.379

UNII

HDJ7B4KB3X

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7339-87-9

Metabolism Metabolites

2-(4-hydroxyphenyl)acetaldehyde is a known human metabolite of astemizole.

Wikipedia

4-Hydroxyphenylacetaldehyde

Dates

Last modified: 08-15-2023
Hawkins et al. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae Nature Chemical Biology, doi: 10.1038/nchembio.105, published online 10 August 2008 http://www.nature.com/naturechemicalbiology

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